Cas no 2228303-28-2 (4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene)

4-(Difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene is a fluorinated aromatic compound featuring a difluoromethoxy and a nitromethyl substituent on a benzene ring. Its unique structure, combining electron-withdrawing groups (fluorine and nitro) with the difluoromethoxy moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity, particularly at the nitromethyl group, allows for further functionalization, enabling the construction of complex molecules. Its fluorinated components enhance metabolic stability and bioavailability, making it useful in drug discovery. The compound is typically handled under controlled conditions due to its potential sensitivity. Its precise applications depend on downstream derivatization, but its structural features offer versatility in medicinal and materials chemistry.
4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene structure
2228303-28-2 structure
Product Name:4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene
CAS No:2228303-28-2
MF:C8H6F3NO3
MW:221.1333527565
CID:6440895
PubChem ID:165885729
Update Time:2025-10-28

4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene
    • 2228303-28-2
    • EN300-1967133
    • Inchi: 1S/C8H6F3NO3/c9-7-3-6(15-8(10)11)2-1-5(7)4-12(13)14/h1-3,8H,4H2
    • InChI Key: IJCUTGZHNFPENN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C[N+](=O)[O-])OC(F)F

Computed Properties

  • Exact Mass: 221.02997754g/mol
  • Monoisotopic Mass: 221.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55Ų

4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene Pricemore >>

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Additional information on 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene

4-(Difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene: A Comprehensive Overview

4-(Difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene (CAS No. 2228303-28-2) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, often referred to as difluoromethoxy nitrobenzene derivative, belongs to the class of aromatic compounds with multiple substituents, making it a subject of interest in both academic research and industrial synthesis.

The molecular structure of 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene consists of a benzene ring with three substituents: a difluoromethoxy group (-OCHF₂), a fluoro group (-F), and a nitromethyl group (-CH₂NO₂). These substituents are positioned at the 1, 4, and 6 positions of the benzene ring, respectively. The presence of these groups imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and applications.

Recent studies have highlighted the potential of difluoromethoxy nitrobenzene derivatives in various fields, including pharmaceuticals, agrochemicals, and materials science. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of bioactive molecules. The nitro group (-NO₂), being an electron-withdrawing substituent, plays a significant role in modulating the electronic properties of the benzene ring, making it an attractive candidate for further functionalization.

The synthesis of 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene involves multi-step organic reactions, often employing advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the benzene ring, ensuring high purity and yield. The use of fluorinated substituents like -OCHF₂ is particularly advantageous due to their lipophilic nature and ability to enhance drug-like properties in pharmaceutical compounds.

In terms of applications, difluoromethoxy nitrobenzene derivatives have shown promise in the development of herbicides and insecticides. The fluoro group contributes to the stability and bioavailability of these compounds, while the nitro group enhances their pesticidal activity. Recent research has also focused on optimizing the synthesis pathways to reduce environmental impact and improve cost-efficiency.

From a toxicological perspective, understanding the safety profile of 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene is critical for its industrial use. Studies have indicated that while this compound exhibits moderate toxicity in acute exposure scenarios, its chronic effects require further investigation. Regulatory agencies have emphasized the need for comprehensive risk assessments to ensure safe handling and disposal practices.

Looking ahead, advancements in computational chemistry and machine learning are expected to revolutionize the design and synthesis of compounds like difluoromethoxy nitrobenzene derivatives. These tools enable researchers to predict molecular properties, optimize reaction conditions, and identify potential applications more efficiently than traditional methods.

In conclusion, 4-(difluoromethoxy)-2-fluoro-1-(nitromethyl)benzene (CAS No. 2228303-28-2) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and potential applications across multiple industries make it a compound of significant interest for future research and development.

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